molecular formula C16H12F2N4O B6450021 2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548991-10-0

2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6450021
CAS No.: 2548991-10-0
M. Wt: 314.29 g/mol
InChI Key: QLGBOUJCSMTPQK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold is characterized by a shared nitrogen atom between the imidazole and pyridazine rings, distinguishing it from other isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine . The compound’s structure includes a cyclopropyl substituent at the 2-position of the imidazo[1,2-b]pyridazine ring and a 2,4-difluorophenyl carboxamide group at the 6-position. These substituents are critical for modulating its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-10-3-4-12(11(18)7-10)20-16(23)13-5-6-15-19-14(9-1-2-9)8-22(15)21-13/h3-9H,1-2H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGBOUJCSMTPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of a suitable diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that allow for large-scale production. These methods often include continuous flow processes and the use of automated systems to control reaction parameters precisely. The goal is to achieve high efficiency, cost-effectiveness, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or selectivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile used.

Scientific Research Applications

2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activity.

    Biology: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with its targets, modulating their activity. The cyclopropyl and difluorophenyl groups may enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity.

Comparison with Similar Compounds

Core Heterocycle Variations

The imidazo[1,2-b]pyridazine core is more synthetically accessible and pharmacologically explored compared to imidazo[4,5-c]pyridazine or imidazo[4,5-d]pyridazine derivatives . Transition-metal-catalyzed cross-coupling reactions (e.g., palladium or copper catalysts) are commonly employed for constructing imidazo[1,2-b]pyridazine derivatives, as evidenced by synthesis protocols for related compounds .

Substituent Modifications

Key structural analogs differ in the carboxamide substituent and cyclopropyl positioning:

Compound Name Substituent at Carboxamide Molecular Formula Molecular Weight (g/mol) Key Features
2-Cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2,4-Difluorophenyl C₁₆H₁₂F₂N₄O 314.30 Enhanced lipophilicity due to fluorine atoms
N-(4-Chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide 4-Chloro-2-fluorophenyl C₁₆H₁₂ClFN₄O 330.75 Chlorine substitution may improve metabolic stability
2-Cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide 3-Methyl-1,2-oxazol-5-yl C₁₄H₁₃N₅O₂ 283.29 Oxazole ring introduces hydrogen-bonding potential

Synthetic Notes:

  • The 2,4-difluorophenyl group in the target compound may require optimized coupling conditions compared to non-fluorinated analogs, as fluorine atoms can influence reaction kinetics .
  • Yields for similar imidazo[1,2-b]pyridazine syntheses range from 44% (as seen in a thiophene-containing analog) to higher efficiencies under transition-metal catalysis .

Pharmacological and Therapeutic Potential

Target Selectivity

  • Haspin Inhibition : Tricyclic imidazo[1,2-b]pyridazine derivatives (e.g., those in EP 4,374,877 A2) demonstrate Haspin kinase inhibition, suggesting that core modifications (e.g., tricyclic systems) enhance target engagement compared to bicyclic analogs like the compound of interest .
  • Antiparasitic Activity : Imidazo[1,2-b]pyridazines with simpler substituents (e.g., phenyl groups) have shown efficacy against parasites, implying that the 2,4-difluorophenyl group in the target compound may enhance specificity or potency .

Physicochemical and ADME Properties

  • Metabolic Stability : Chlorine or fluorine substituents (e.g., in 4-chloro-2-fluorophenyl analogs) may reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .

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